Cas no 2353715-65-6 (4-Methanesulfonyl-2-methoxybutanoic acid)

4-Methanesulfonyl-2-methoxybutanoic acid 化学的及び物理的性質
名前と識別子
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- 4-methanesulfonyl-2-methoxybutanoic acid
- Z3378119883
- 4-Methanesulfonyl-2-methoxybutanoic acid
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- インチ: 1S/C6H12O5S/c1-11-5(6(7)8)3-4-12(2,9)10/h5H,3-4H2,1-2H3,(H,7,8)
- InChIKey: CVROQCLSIPSAQP-UHFFFAOYSA-N
- ほほえんだ: S(C)(CCC(C(=O)O)OC)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 89
4-Methanesulfonyl-2-methoxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6734409-2.5g |
4-methanesulfonyl-2-methoxybutanoic acid |
2353715-65-6 | 95.0% | 2.5g |
$1202.0 | 2025-02-19 | |
Enamine | EN300-6734409-1.0g |
4-methanesulfonyl-2-methoxybutanoic acid |
2353715-65-6 | 95.0% | 1.0g |
$614.0 | 2025-02-19 | |
1PlusChem | 1P0284CN-2.5g |
4-methanesulfonyl-2-methoxybutanoic acid |
2353715-65-6 | 95% | 2.5g |
$1548.00 | 2024-05-23 | |
Aaron | AR0284KZ-500mg |
4-methanesulfonyl-2-methoxybutanoic acid |
2353715-65-6 | 95% | 500mg |
$685.00 | 2025-02-15 | |
Aaron | AR0284KZ-50mg |
4-methanesulfonyl-2-methoxybutanoic acid |
2353715-65-6 | 95% | 50mg |
$211.00 | 2025-02-15 | |
Enamine | EN300-6734409-10.0g |
4-methanesulfonyl-2-methoxybutanoic acid |
2353715-65-6 | 95.0% | 10.0g |
$2638.0 | 2025-02-19 | |
Enamine | EN300-6734409-0.5g |
4-methanesulfonyl-2-methoxybutanoic acid |
2353715-65-6 | 95.0% | 0.5g |
$480.0 | 2025-02-19 | |
Enamine | EN300-6734409-0.25g |
4-methanesulfonyl-2-methoxybutanoic acid |
2353715-65-6 | 95.0% | 0.25g |
$289.0 | 2025-02-19 | |
Enamine | EN300-6734409-0.1g |
4-methanesulfonyl-2-methoxybutanoic acid |
2353715-65-6 | 95.0% | 0.1g |
$202.0 | 2025-02-19 | |
Aaron | AR0284KZ-5g |
4-methanesulfonyl-2-methoxybutanoic acid |
2353715-65-6 | 95% | 5g |
$2472.00 | 2023-12-15 |
4-Methanesulfonyl-2-methoxybutanoic acid 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
4-Methanesulfonyl-2-methoxybutanoic acidに関する追加情報
Introduction to 4-Methanesulfonyl-2-methoxybutanoic acid (CAS No. 2353715-65-6)
4-Methanesulfonyl-2-methoxybutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2353715-65-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of sulfonylcarboxylic acids, characterized by the presence of a methanesulfonyl group and a methoxy-substituted butanoic acid backbone. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The structure of 4-Methanesulfonyl-2-methoxybutanoic acid incorporates both polar and nonpolar functional groups, which contribute to its diverse chemical reactivity. The methanesulfonyl group (-SO₂M, where M is typically hydrogen or an alkyl group) is known for its strong electron-withdrawing properties, enhancing the electrophilicity of the adjacent carbonyl carbon. This characteristic is particularly useful in nucleophilic substitution reactions, making the compound a versatile building block for medicinal chemists.
Additionally, the methoxy group (-OCH₃) attached to the second carbon of the butanoic acid chain introduces another layer of functional diversity. Methoxy groups are commonly found in natural products and pharmaceuticals, often serving as bioisosteric replacements for hydroxyl groups or participating in hydrogen bonding interactions. The presence of both these functional groups in 4-Methanesulfonyl-2-methoxybutanoic acid suggests potential applications in modulating enzyme activity, receptor binding, and drug delivery systems.
In recent years, there has been growing interest in the synthesis and application of sulfonylated carboxylic acids due to their broad spectrum of biological activities. 4-Methanesulfonyl-2-methoxybutanoic acid has been explored as a precursor in the preparation of sulfonamide derivatives, which are known for their antimicrobial, anti-inflammatory, and anticancer properties. The methanesulfonyl moiety, in particular, has been shown to enhance binding affinity to target proteins, making it an attractive feature for drug design.
One notable area where 4-Methanesulfonyl-2-methoxybutanoic acid has found utility is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer and autoimmune disorders. By modifying the structure of kinase inhibitors with sulfonyl groups, researchers have been able to achieve higher selectivity and potency. The methoxy-substituted butanoic acid backbone provides a scaffold that can be further functionalized to target specific kinase domains effectively.
Furthermore, the compound has been investigated for its potential role in metabolic research. The combination of a carboxylic acid and a sulfonyl group can influence metabolic pathways by interacting with various enzymes and transporters. Studies have suggested that derivatives of 4-Methanesulfonyl-2-methoxybutanoic acid may modulate lipid metabolism or glucose homeostasis, offering insights into potential therapeutic strategies for metabolic syndromes.
The synthesis of 4-Methanesulfonyl-2-methoxybutanoic acid typically involves multi-step organic reactions, starting from readily available precursors such as 2-methoxybutanoic acid. The introduction of the methanesulfonyl group is often achieved through sulfonylation reactions using reagents like methanesulfonyl chloride or dimethyl sulfoxide (DMSO) under acidic conditions. These synthetic routes highlight the compound's accessibility for further derivatization and application in research settings.
In academic research, 4-Methanesulfonyl-2-methoxybutanoic acid has been utilized as a tool compound to study enzyme mechanisms and develop novel catalysts. Its unique reactivity allows researchers to probe reaction pathways involving sulfonylation and demethylation processes, which are relevant in both synthetic chemistry and biological systems. Such studies contribute to a deeper understanding of chemical transformations that occur within living organisms.
The pharmaceutical industry has also recognized the potential of 4-Methanesulfonyl-2-methoxybutanoic acid as a lead compound for drug discovery programs. By leveraging its structural features, researchers can design analogs with enhanced pharmacokinetic properties or improved target specificity. Computational modeling and high-throughput screening techniques have been employed to identify promising derivatives that could advance into clinical trials.
Recent advancements in biocatalysis have opened new avenues for utilizing 4-Methanesulfonyl-2-methoxybutanoic acid in green chemistry approaches. Enzymatic methods offer sustainable alternatives to traditional synthetic routes by reducing waste generation and energy consumption. For instance, lipases and esterases have been explored for their ability to introduce functional groups at specific positions within complex molecules like this one.
The versatility of 4-Methanesulfonyl-2-methoxybutanoic acid extends beyond pharmaceutical applications; it has also been explored in material science and agrochemical research. Its ability to form stable complexes with metals makes it a candidate for developing metal-organic frameworks (MOFs) or catalysts used in industrial processes. Additionally, its derivatives may serve as intermediates in synthesizing pesticides or herbicides that exhibit improved environmental profiles.
In conclusion,4-Methanesulfonyl-2-methoxybutanoic acid (CAS No. 2353715-65-6) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural attributes enable diverse applications ranging from drug development to metabolic studies and material science innovations。 As research continues to uncover new functionalities and synthetic methodologies,this compound will undoubtedly remain at forefront scientific exploration。
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